[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone
Overview
Description
JNJ-54175446 is an investigational compound developed by Janssen Pharmaceuticals. It is a selective purine P2X7 receptor antagonist, which has shown potential in reducing neuroinflammation and treating psychiatric disorders such as major depressive disorder .
Preparation Methods
The synthetic route for JNJ-54175446 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving common reagents and conditions used in organic synthesis .
Chemical Reactions Analysis
JNJ-54175446 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JNJ-54175446 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the P2X7 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the role of the P2X7 receptor in cellular processes, including inflammation and cell death.
Medicine: JNJ-54175446 is being studied for its potential therapeutic effects in treating psychiatric disorders, particularly major depressive disorder. .
Mechanism of Action
JNJ-54175446 exerts its effects by selectively antagonizing the P2X7 receptor, a subtype of adenosine triphosphate (ATP)-gated ion channels. The P2X7 receptor is involved in the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By blocking this receptor, JNJ-54175446 reduces the release of these cytokines, thereby attenuating neuroinflammation and potentially improving mood and cognitive functions in patients with major depressive disorder .
Comparison with Similar Compounds
JNJ-54175446 is unique in its high affinity and selectivity for the P2X7 receptor. Similar compounds include:
JNJ-55308942: Another P2X7 receptor antagonist developed by Janssen Pharmaceuticals.
AZD9056: A P2X7 receptor antagonist developed by AstraZeneca.
GSK1482160: A P2X7 receptor antagonist developed by GlaxoSmithKline.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and therapeutic potentials .
Properties
Molecular Formula |
C18H13ClF4N6O |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3 |
InChI Key |
CWFVVQFVGMFTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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